Benzenepropanoic acid, 3-methyl-, methyl ester
Overview
Description
Benzenepropanoic acid, 3-methyl-, methyl ester, also known as methyl 3-phenylpropionate, is an organic compound with the molecular formula C10H12O2 . It is used as a pharmaceutical intermediate and in organic synthesis .
Molecular Structure Analysis
The molecular structure of Benzenepropanoic acid, 3-methyl-, methyl ester consists of a benzene ring attached to a propanoic acid group, with a methyl group attached to the third carbon of the propanoic acid group . The ester functional group (COOCH3) is also attached to this third carbon .Physical And Chemical Properties Analysis
Benzenepropanoic acid, 3-methyl-, methyl ester has a molecular weight of 164.2011 . It has a density of 1.043 g/mL at 25°C . It has a boiling point of 91-92°C at 4mm Hg and is soluble in chloroform .Scientific Research Applications
Phytochemistry Insights
In the study of Illicium dunnianum, a detailed chemical investigation revealed the presence of phenylpropanoids, among which "Benzenepropanoic acid, 3-methyl-, methyl ester" might share structural similarities. This research underscores the compound's relevance in understanding plant chemistry and its potential role in the systematic classification of plant species (Sy et al., 1997).
Organic Synthesis and Catalysis
The methoxycarbonylation of alkynes, a process important for producing unsaturated esters, highlights the utility of "Benzenepropanoic acid, 3-methyl-, methyl ester" derivatives. Such reactions, catalyzed by palladium complexes, show the compound's potential in synthesizing valuable chemical intermediates with high activity and selectivity (Magro et al., 2010).
Analytical Chemistry Applications
In the realm of analytical chemistry, the determination of benzoic acid in soft drinks via gas chromatography showcases the relevance of methyl esters, including "Benzenepropanoic acid, 3-methyl-, methyl ester," in facilitating the analysis of food additives. This method emphasizes the importance of such compounds in developing new analytical techniques for quality control in the food industry (Pan et al., 2005).
Polymer Science Contributions
In polymer science, the study of chain-growth polycondensation involving "Benzenepropanoic acid, 3-methyl-, methyl ester" derivatives contributes to synthesizing polymers with low polydispersity. This research highlights the compound's utility in creating well-defined polymeric materials, which are crucial for various applications, from materials science to biomedical engineering (Sugi et al., 2005).
Future Directions
properties
IUPAC Name |
methyl 3-(3-methylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h3-5,8H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMGUUKWXMQXOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439194 | |
Record name | Benzenepropanoic acid, 3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanoic acid, 3-methyl-, methyl ester | |
CAS RN |
29417-96-7 | |
Record name | Benzenepropanoic acid, 3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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